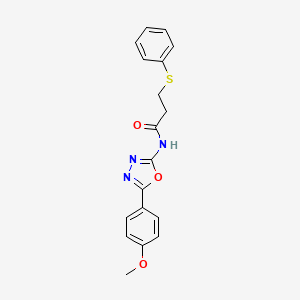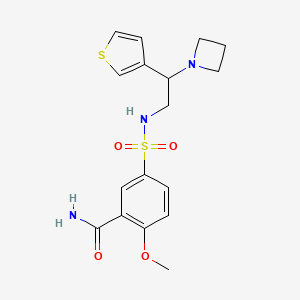
5-(N-(2-(azetidin-1-yl)-2-(thiophen-3-yl)ethyl)sulfamoyl)-2-methoxybenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound 5-(N-(2-(azetidin-1-yl)-2-(thiophen-3-yl)ethyl)sulfamoyl)-2-methoxybenzamide is a novel molecule that appears to be designed for therapeutic purposes, potentially as a prodrug that can be activated in situ. While the provided papers do not directly discuss this compound, they do provide insight into similar compounds that function as prodrugs and can be activated to exert cytotoxic effects, such as 5-(aziridin-1-yl)-2,4-dinitrobenzamide (CB1954) .
Synthesis Analysis
The synthesis of related compounds, such as the DNA crosslinking agent derived from CB1954, involves the formation of an aziridinyl nitroso compound from its hydroxylamine precursor . This process includes the spontaneous reaction with oxygen in aqueous solutions and the use of mild biological reducing agents for re-reduction. Although the exact synthesis of the compound is not detailed, similar methodologies could potentially be applied for its synthesis .
Molecular Structure Analysis
The molecular structure of the compound suggests that it contains an azetidine ring, which is a four-membered nitrogen-containing ring, similar to the aziridine ring found in the compounds discussed in the papers . The presence of a thiophene moiety and a sulfamoyl group indicates that the compound could interact with biological systems in a specific manner, potentially through enzyme-mediated transformations.
Chemical Reactions Analysis
The chemical reactions of similar compounds involve the reduction of nitroso compounds to hydroxylamines, which can then induce cytotoxicity and DNA interstrand crosslinking in cells . The effectiveness of these reactions is influenced by the presence of biological reducing agents and other factors such as the inclusion of acetyl coenzyme A . The compound may undergo similar reactions, depending on its specific functional groups and the intended biological target.
Physical and Chemical Properties Analysis
While the physical and chemical properties of the compound are not directly provided, the properties of similar compounds can be inferred. For example, the solubility, stability, and reactivity of the compound would be influenced by the presence of the azetidine and thiophene rings, as well as the sulfamoyl and methoxy groups. These properties are crucial for the compound's behavior in biological systems and its potential as a therapeutic agent .
科学的研究の応用
Bioactivation and DNA Interaction
Another line of research has focused on the bioactivation of related compounds and their subsequent interactions with DNA. For example, the active form of CB 1954, a compound structurally related to the one , has been shown to undergo bioreduction to produce highly cytotoxic hydroxylamine derivatives capable of forming DNA-DNA interstrand crosslinks. This reaction mechanism underscores the potential of such compounds in targeted cancer therapies, particularly in gene-directed enzyme prodrug therapy (GDEPT) contexts, by selectively damaging cancerous cells' DNA (Knox et al., 1991).
Synthesis and Drug Development
The synthesis of compounds with azetidinone structures, similar to the core of the compound of interest, has been extensively studied, with applications in developing new classes of antibiotics and pharmaceutical agents. These studies encompass methodologies for creating substituted azetidinones, which are crucial intermediates in the synthesis of β-lactam antibiotics, showcasing the significant role of such compounds in advancing antibiotic therapy (Woulfe & Miller, 1985).
特性
IUPAC Name |
5-[[2-(azetidin-1-yl)-2-thiophen-3-ylethyl]sulfamoyl]-2-methoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O4S2/c1-24-16-4-3-13(9-14(16)17(18)21)26(22,23)19-10-15(20-6-2-7-20)12-5-8-25-11-12/h3-5,8-9,11,15,19H,2,6-7,10H2,1H3,(H2,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NURDVPMKYUVQNO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)S(=O)(=O)NCC(C2=CSC=C2)N3CCC3)C(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(N-(2-(azetidin-1-yl)-2-(thiophen-3-yl)ethyl)sulfamoyl)-2-methoxybenzamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

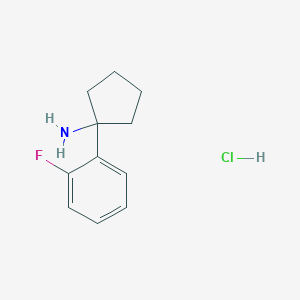
![N-cyclopentyl-2-((6-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide](/img/structure/B2501882.png)
![[1-(2,2-difluoroethyl)-1H-pyrazol-3-yl]acetic acid](/img/structure/B2501884.png)

![N-[3-(Morpholin-4-ylmethyl)-1,2-benzoxazol-5-yl]pyridine-2-carboxamide](/img/structure/B2501887.png)
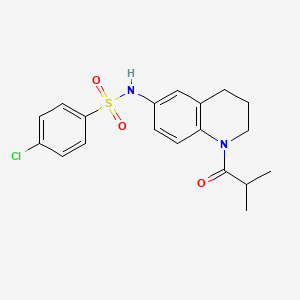
![N-(4-fluorophenyl)-2-(8-oxo-7-tosyl-[1,3]dioxolo[4,5-g]quinolin-5(8H)-yl)acetamide](/img/structure/B2501891.png)
![3-benzyl-1-{2-[(4-fluorobenzyl)sulfanyl]-2-methylpropyl}-4-hydroxy-2(1H)-pyridinone](/img/structure/B2501892.png)
![2-phenyl-N-[2-(phenylsulfanyl)ethyl]acetamide](/img/structure/B2501894.png)
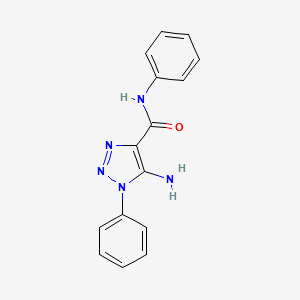
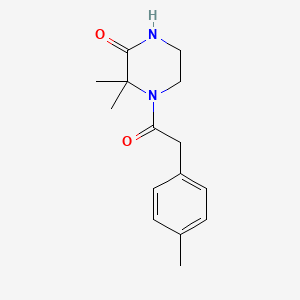
![Naphthalen-2-yl(1,9-dioxa-4-azaspiro[5.5]undecan-4-yl)methanone](/img/structure/B2501899.png)
![methyl 4-{[(4-ethyl-7-methyl-2-oxo-2H-chromen-5-yl)oxy]methyl}benzoate](/img/structure/B2501900.png)
